4-Chlorofuro[3,2-c]pyridine: Synthetic Architecture and Therapeutic Utility
4-Chlorofuro[3,2-c]pyridine: Synthetic Architecture and Therapeutic Utility
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry applications of 4-Chlorofuro[3,2-c]pyridine .
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
4-Chlorofuro[3,2-c]pyridine (CAS: 31270-80-1) is a fused bicyclic heteroaromatic scaffold characterized by a pyridine ring fused to a furan ring across the c-bond (positions 3 and 4 of the pyridine).[1] It serves as a critical electrophilic intermediate in the synthesis of bioactive molecules, functioning as a bioisostere for isoquinoline, thienopyridine, and quinazoline cores.
Its primary utility lies in the C4-chlorine atom , which is highly activated for nucleophilic aromatic substitution (
| Property | Data |
| IUPAC Name | 4-Chlorofuro[3,2-c]pyridine |
| Molecular Formula | C |
| Molecular Weight | 153.57 g/mol |
| Key Precursor | Furo[3,2-c]pyridin-4(5H)-one |
| Primary Reactivity | C4- |
Historical Genesis and Discovery
The furo[3,2-c]pyridine ring system was first systematically explored in the late 1960s and early 1970s as part of a broader effort to synthesize oxygen-containing isosteres of biologically active indole and quinoline derivatives.
The Bisagni & Rivalle Breakthrough (1971)
The definitive synthesis of the 4-chloro derivative was reported by E. Bisagni and C. Rivalle in 1971 (Bulletin de la Société Chimique de France). Their work established the foundational route that remains relevant today: the construction of the pyridine ring onto a pre-existing furan scaffold, followed by aromatization and chlorination.
-
Motivation: The team sought to evaluate the pharmacological profiles of "furo-analogs" of isoquinoline alkaloids.
-
Discovery: They successfully cyclized 3-(2-furyl)acrylic acid derivatives into the furo[3,2-c]pyridin-4-one lactam, which was then chlorinated to yield the title compound.
Synthetic Architecture
The synthesis of 4-chlorofuro[3,2-c]pyridine is a multi-step process that hinges on the stability of the furo[3,2-c]pyridin-4(5H)-one lactam intermediate. Two primary strategies exist: the Furan-First Approach (Classical) and the Pyridine-First Approach (Modern).
Route A: The Classical "Furan-First" Strategy (Curtius Rearrangement)
This method, pioneered by Krutošíková and adapted from Bisagni's work, builds the pyridine ring via a thermal cyclization of a furan-vinyl isocyanate.
-
Start: Furan-2-carbaldehyde.
-
Condensation: Knoevenagel condensation with malonic acid derivatives yields 3-(2-furyl)acrylic acid .
-
Activation: Conversion to the acyl azide (using ethyl chloroformate/NaN
or DPPA). -
Rearrangement: Thermal Curtius rearrangement yields the isocyanate intermediate.
-
Cyclization: High-temperature electrocyclic ring closure forms the furo[3,2-c]pyridin-4(5H)-one (Lactam).
-
Chlorination: Treatment with phosphoryl chloride (POCl
) converts the lactam to 4-chlorofuro[3,2-c]pyridine .
Route B: The "Pyridine-First" Strategy
Modern approaches often utilize 3-hydroxypyridine derivatives, leveraging the acidity of the C4-position or directing groups to build the furan ring.
-
Precursor: 3-Hydroxypyridine-4-carboxaldehyde or ester.
-
Cyclization: Alkylation of the hydroxyl group with
-halo ketones followed by base-mediated cyclization.
Visualization of Synthetic Pathways
The following diagram illustrates the logic flow from raw materials to the activated scaffold.
Figure 1: The classical synthetic route via Curtius rearrangement, establishing the core skeleton before functionalization.
Detailed Experimental Protocol
Objective: Synthesis of 4-chlorofuro[3,2-c]pyridine from furo[3,2-c]pyridin-4(5H)-one. Note: This protocol is adapted from standard heterocyclic chlorination procedures (e.g., Bisagni et al., 1971; Ambeed Ref Ex. 4).
Reagents & Equipment[5]
-
Precursor: Furo[3,2-c]pyridin-4(5H)-one (1.0 equiv).
-
Chlorinating Agent: Phosphoryl trichloride (POCl
) (Excess, solvent/reagent). -
Base: 8M NaOH (aq) or Sat. NaHCO
. -
Solvent: Ethyl Acetate (for extraction).[2]
Step-by-Step Workflow
-
Setup: Charge a round-bottom flask with furo[3,2-c]pyridin-4(5H)-one (e.g., 10.0 g).
-
Addition: Carefully add POCl
(approx. 5–10 volumes) under an inert atmosphere (N or Ar). Caution: Exothermic. -
Reaction: Heat the mixture to reflux (approx. 105–120°C) for 1–3 hours. Monitor via TLC or LC-MS for the disappearance of the lactam peak [M+H]
136. -
Quench: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl
. -
Neutralization: Pour the residue onto crushed ice. Slowly basify to pH 8–9 using 8M NaOH or saturated NaHCO
solution. Critical: Maintain temperature <10°C to prevent hydrolysis. -
Extraction: Extract the aqueous phase 3x with Ethyl Acetate.
-
Purification: Dry organic layers over MgSO
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary. -
Yield: Typically 75–85% as a tan/white solid.
Medicinal Chemistry Applications
The 4-chlorofuro[3,2-c]pyridine scaffold acts as a versatile template for drug discovery, particularly in oncology and neurology.
A. Antipsychotic Pharmacophores (5-HT/D2 Modulation)
In 1989, New et al. (Bristol-Myers) identified the furo[3,2-c]pyridine ring as a potent pharmacophore for atypical antipsychotics.
-
Mechanism: Derivatives substituted at the C4-position with aryl-piperazines showed high affinity for Serotonin (5-HT
) and Dopamine (D ) receptors. -
Significance: This study validated the scaffold as a bioisostere of the thienopyridine system used in drugs like Ticlopidine, but with distinct metabolic and electronic properties.
B. Kinase Inhibition (GSK-3 & CLK)
The scaffold has seen resurgence in kinase inhibitor design due to its ability to mimic the adenine ring of ATP.
-
GSK-3
Inhibitors: 4-substituted furo[3,2-c]pyridines have been reported as potent inhibitors of Glycogen Synthase Kinase-3 , a target for diabetes and Alzheimer's disease. The nitrogen of the pyridine ring acts as a key hydrogen bond acceptor in the kinase hinge region. -
Cdc-like Kinases (CLKs): While the [3,2-b] isomer is more common, the [3,2-c] isomer provides an alternative vector for substitution, allowing access to different hydrophobic pockets within the ATP binding site.
C. TRPA1 Antagonists (Pain Management)
A 2020 patent (US10626112B2) highlights the use of 4-chlorofuro[3,2-c]pyridine as a starting material for sulfonamide derivatives targeting the TRPA1 ion channel.
-
Application: Treatment of neuropathic pain and respiratory diseases.
-
Chemistry: The 4-chloro group is displaced by lithiation or nucleophiles to introduce complex sulfonamide side chains.
Pharmacophore Logic Diagram
Figure 2: Strategic vectors for scaffold diversification.
References
-
Bisagni, E., Rivalle, C. (1971). Synthesis of furo[3,2-c]pyridines. Bulletin de la Société Chimique de France, 1971, 1727-1730.[2] (The foundational discovery paper).
-
New, J. S., Christopher, W. L., et al. (1989).[3][4] The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1147–1156.[4][5][6] Link[5]
-
Krutošíková, A., et al. (1996).[3] Synthesis of 2-arylfuro[3,2-c]pyridines and their derivatives. Chemistry of Heterocyclic Compounds.
-
Mori, et al. (2020). Heterocyclic sulfonamide derivative and medicine comprising same. US Patent 10,626,112 B2. Link
-
Ambeed. (n.d.). Product Analysis: 4-Chlorofuro[3,2-c]pyridine. Retrieved from Ambeed Chemical Structure Database. Link
Sources
- 1. 4-Iodobenzotrifluoride CAS 455-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 26956-43-4 | Furo[3,2-c]pyridin-4(5H)-one | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
